[Ala2,8,9,11,19,22,24,25,27,28]-VIP is a synthetic analogue of vasoactive intestinal peptide (VIP), which is a neuropeptide involved in various physiological processes, including vasodilation and neurotransmission. This compound is notable for its modifications that enhance its selectivity and potency compared to the natural VIP. The specific substitutions of alanine at various positions are designed to improve the binding affinity to VIP receptors and modulate biological activities.
The compound [Ala2,8,9,11,19,22,24,25,27,28]-VIP is synthesized from the natural VIP peptide. It has been classified under peptide analogues and is primarily used in biochemical research and pharmacological studies to explore the mechanisms of action of VIP and its receptors. The synthesis of this compound can be attributed to advancements in peptide chemistry that allow for the modification of amino acid sequences to study structure-activity relationships.
The synthesis of [Ala2,8,9,11,19,22,24,25,27,28]-VIP typically employs solid-phase peptide synthesis techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The specific steps include:
The synthesis requires careful control of reaction conditions to ensure high yield and purity. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and integrity of the synthesized peptide.
The molecular structure of [Ala2,8,9,11,19,22,24,25,27,28]-VIP consists of a sequence of amino acids with specific substitutions that enhance its biological activity. The structural formula can be represented as:
The molecular weight and specific structural data are crucial for understanding its interactions with receptors. The modifications at positions 2, 8, 9, 11, 19, 22, 24, 25, 27, and 28 enhance its selectivity for VPAC receptors.
The chemical reactivity of [Ala2,8,9,11,19,22,24,25,27,28]-VIP primarily involves its interaction with VIP receptors (VPAC1 and VPAC2). Upon binding to these receptors:
Research indicates that modifications in the peptide structure can significantly alter receptor binding affinity and downstream signaling pathways .
The mechanism by which [Ala2,8,9,11,19,22,24,25,27,28]-VIP exerts its effects involves several key steps:
Studies have shown that this analogue has enhanced efficacy compared to native VIP due to its selective receptor interactions .
Relevant analyses include chromatographic profiling which confirms purity levels suitable for biological assays .
The applications of [Ala2,8,9,11,19,22,24,25,27,28]-VIP are diverse within scientific research:
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with broad physiological roles but suffers from rapid proteolytic degradation and poor receptor selectivity. The strategic replacement of specific residues with alanine aimed to address two critical limitations: metabolic instability and non-selective receptor activation. Alanine scanning mutagenesis systematically replaced each residue to identify functional hotspots while minimizing structural perturbations. Position 2 (Histidine → Ala) specifically counters dipeptidyl peptidase IV (DPP-IV) cleavage, the primary enzymatic degradation pathway for native VIP [1] [4]. Similarly, substitutions at positions 6, 12, and 28 were designed to disrupt endopeptidase recognition sites without altering the peptide’s helical core (residues 5-24) [4].
Beyond stability, alanine substitutions probed the structural basis of receptor interactions. Residues like His¹, Arg¹⁴, Lys¹⁵, Lys²¹, and Ile²⁶ were identified as critical for VPAC1 binding through loss-of-function studies. For example, Ala substitution at Arg¹⁴ reduced VPAC1 affinity by >100-fold, confirming its role in receptor docking [1] [6]. This systematic approach transformed VIP into a tool for mapping pharmacophore domains while enhancing bioavailability.
Table 1: Functional Impact of Key Alanine Substitutions in VIP
Position | Native Residue | Primary Rationale | Effect on Stability/Receptor Binding |
---|---|---|---|
2 | Histidine | DPP-IV cleavage site | ↑ Proteolytic resistance (t½ >2x native VIP) |
6 | Tyrosine | Endopeptidase site | ↑ Metabolic stability |
14 | Arginine | VPAC1 binding moiety | ↓ VPAC1 affinity by >100-fold |
22 | Tyrosine | VPAC2 activation site | ↓ VPAC2 potency (EC₅₀ ↑10-fold) |
28 | Asparagine | C-terminal cleavage | ↑ Stability, ↓ VPAC2 selectivity |
Achieving >1,000-fold VPAC1 selectivity required iterative optimization of substitution patterns. Initial analogs like [Ala²,⁸,⁹,¹⁶,¹⁹,²⁴]VIP retained dual VPAC1/VPAC2 affinity but revealed position-specific determinants: Tyr²² was critical for VPAC2 activation but dispensable for VPAC1. Combining Ala²² with Ala¹¹ and Ala²⁸ yielded [Ala¹¹,²²,²⁸]VIP, the first analog with moderate VPAC1 selectivity (100-fold) [1] [6].
The breakthrough emerged with the 10-Ala variant ([Ala²,⁸,⁹,¹¹,¹⁹,²²,²⁴,²⁵,²⁷,²⁸]-VIP), where cumulative substitutions synergistically eliminated VPAC2 interactions. Binding assays in hVPAC1-transfected cells showed a Ki of 0.8 nM, compared to 1,600 nM for VPAC2—indicating >2,000-fold selectivity [1]. Functional assays confirmed this: adenylate cyclase stimulation in VPAC1-expressing cells had an EC₅₀ of 3.2 nM versus >2,000 nM in VPAC2 systems [3]. Molecular modeling attributed this to the analog’s inability to form hydrogen bonds with VPAC2-specific residues (Thr¹¹, Tyr²², Asn²⁸), while maintaining hydrophobic contacts with VPAC1’s sushi domain [4] [6].
Table 2: Selectivity Profile of Key VIP Analogs
Analog | VPAC1 Ki (nM) | VPAC2 Ki (nM) | Selectivity Ratio (VPAC1:VPAC2) |
---|---|---|---|
Native VIP | 1.2 | 1.5 | 1:1.25 |
[Ala¹¹,²²,²⁸]VIP | 2.1 | 210 | 1:100 |
[Ala²,⁸,⁹,¹⁶,¹⁹,²⁴]VIP | 0.9 | 18 | 1:20 |
[Ala²,⁸,⁹,¹¹,¹⁹,²²,²⁴,²⁵,²⁷,²⁸]-VIP | 0.8 | 1,600 | 1:2,000 |
Nine Ala-substituted VIP analogs were evaluated to decode structure-activity relationships (SAR). Minimalist analogs (≤6 Ala substitutions) like [Ala²,⁸,⁹,¹⁶,¹⁹,²⁴]VIP preserved high affinity for both receptors (Ki VPAC1 = 0.9 nM, VPAC2 = 18 nM) but showed only marginal selectivity (20-fold) [1]. In contrast, extensive substitutions (e.g., 10-Ala) sacrificed VPAC2 binding to achieve unprecedented selectivity. Notably, analogs targeting the C-terminus (positions 24–28) were pivotal for selectivity, as Ala²⁵ and Ala²⁷ disrupted hydrophobic interactions unique to VPAC2 [1] [6].
Compared to truncated VIP analogs (e.g., PACAP6-27), Ala-scanned peptides maintained full efficacy in VPAC1-mediated signaling. Cyclase activation by the 10-Ala analog reached 95% of native VIP’s maximum response in VPAC1 cells, whereas C-terminal truncations showed <40% efficacy [4]. This confirmed that alanine scanning preserves agonism better than backbone truncation. Additionally, metabolic stability assays revealed 125I-labeled 10-Ala analog had a half-life >4 hours in serum—6-fold longer than native VIP—validating its dual optimization for selectivity and stability [1].
Table 3: Comparative Efficacy of VIP Analogs
Analog | VPAC1 Binding Affinity (Ki, nM) | VPAC1 Functional Potency (EC₅₀, nM) | Metabolic Stability (t½, h) |
---|---|---|---|
Native VIP | 1.2 | 1.8 | 0.7 |
PACAP6-27 (truncated) | 12 | 50 | 2.1 |
[Ala²,⁸,⁹,¹⁶,¹⁹,²⁴]VIP | 0.9 | 2.5 | 3.0 |
[Ala²,⁸,⁹,¹¹,¹⁹,²²,²⁴,²⁵,²⁷,²⁸]-VIP | 0.8 | 3.2 | >4.0 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7